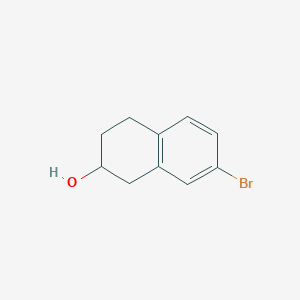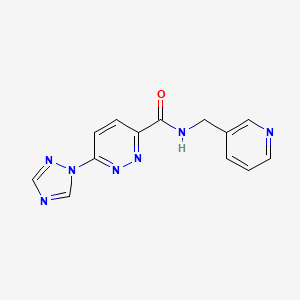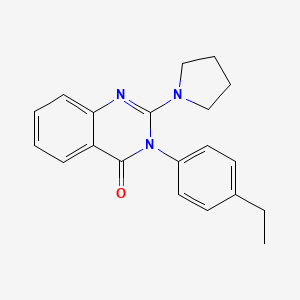
3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the quinazolinone core. The pyrrolidine ring is then introduced via nucleophilic substitution using pyrrolidine and a suitable base.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrrolidine ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: It has been investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one: Lacks the 4-ethylphenyl group, which can affect its biological activity and chemical properties.
3-(4-methylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
3-(4-ethylphenyl)-2-(morpholin-1-yl)-3,4-dihydroquinazolin-4-one: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its interaction with biological targets.
Uniqueness
The presence of the 4-ethylphenyl group and the pyrrolidine ring in 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one contributes to its unique chemical and biological properties. These structural features can enhance its binding affinity to specific molecular targets and improve its overall biological activity.
属性
IUPAC Name |
3-(4-ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-15-9-11-16(12-10-15)23-19(24)17-7-3-4-8-18(17)21-20(23)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAAFLJICBOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)
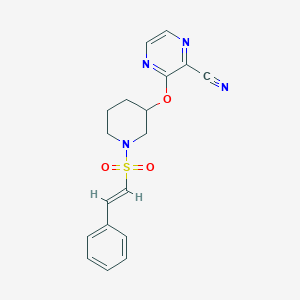
![2-Methyl-5-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine](/img/structure/B2609604.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2609606.png)
![5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609608.png)
![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)

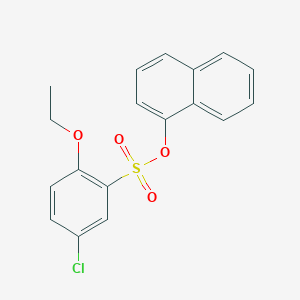

![3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2609621.png)
![N-(4-tert-butylphenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2609622.png)
